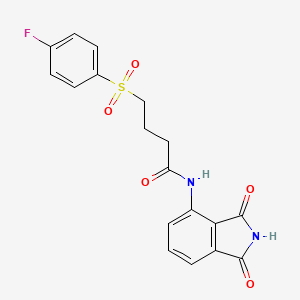
N-(1,3-dioxoisoindolin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1,3-dioxoisoindolin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C18H15FN2O5S and its molecular weight is 390.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1,3-dioxoisoindolin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in oncology. This article delves into the compound's synthesis, biological activity, and relevant case studies, supported by diverse research findings and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C17H13FN2O5S
- Molecular Weight : 368.36 g/mol
- CAS Number : 7544331
This structure features a dioxoisoindoline core linked to a sulfonyl group, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Dioxoisoindoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfonylation : The introduction of the sulfonyl group is performed using sulfonyl chlorides in the presence of bases.
- Amidation : The final step involves coupling the sulfonamide with butanamide derivatives to yield the target compound.
Anticancer Activity
Recent studies have highlighted the compound's potential as an inhibitor of EGFR mutations in cancer cells. The mechanism involves:
- Targeting EGFR Pathway : The compound inhibits EGFR mutation-expressing cancer cells, showing promise in treating various cancers associated with these mutations .
Antimicrobial Properties
In addition to its anticancer potential, preliminary investigations suggest that derivatives of similar structures exhibit antibacterial and antifungal activities. For instance:
- Antifungal Activity : Compounds related to the dioxoisoindoline framework have shown significant antifungal activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition .
- Antibacterial Activity : Some derivatives demonstrated substantial antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Data Table of Biological Activities
| Biological Activity | Target Organism | MIC Value (µg/mL) |
|---|---|---|
| Antifungal | C. albicans | 625 - 1250 |
| Antibacterial | S. aureus | 500 - 1000 |
| Antibacterial | E. faecalis | 625 |
Case Study 1: EGFR Inhibition
A study conducted by researchers demonstrated that this compound effectively inhibited cell proliferation in EGFR-mutant cancer cell lines. The IC50 values were significantly lower compared to controls, indicating potent anti-cancer properties.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of similar dioxoisoindoline compounds revealed that several derivatives exhibited promising antibacterial activity against clinically relevant strains such as Staphylococcus epidermidis. This study emphasized the structure-activity relationship (SAR) that enhances biological efficacy.
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O5S/c19-11-6-8-12(9-7-11)27(25,26)10-2-5-15(22)20-14-4-1-3-13-16(14)18(24)21-17(13)23/h1,3-4,6-9H,2,5,10H2,(H,20,22)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJSOBGXXCOOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














